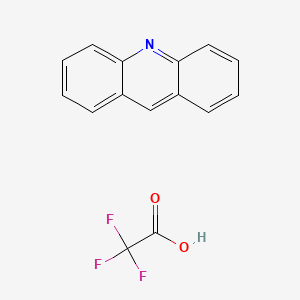
Acridine 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C15H10F3NO2. It is a derivative of acridine, a nitrogen-containing heterocyclic compound, and trifluoroacetic acid, a strong organic acid. Acridine derivatives are known for their broad range of biological activities and industrial applications, making them valuable in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acridine 2,2,2-trifluoroacetate typically involves the reaction of acridine with trifluoroacetic acid. One common method is the electrophilic condensation of acridine with trifluoroacetic anhydride under controlled conditions. This reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: Acridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can yield dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions at the acridine ring, particularly at the C9 position, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives, depending on the nucleophile used.
科学研究应用
Acridine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Acts as a fluorescent probe for studying biological molecules and processes.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
作用机制
The mechanism of action of acridine 2,2,2-trifluoroacetate primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal function of DNA and interfering with processes such as replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerase and telomerase, which are crucial for DNA maintenance and cell division .
相似化合物的比较
Acridine: The parent compound, known for its broad biological activity.
Acridone: An oxidized derivative with similar intercalating properties.
Amsacrine: A clinically used anticancer drug with an acridine core.
Uniqueness: Acridine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which enhances its chemical stability and modifies its biological activity. This modification can lead to improved selectivity and potency in its applications compared to other acridine derivatives .
属性
CAS 编号 |
88147-38-0 |
|---|---|
分子式 |
C15H10F3NO2 |
分子量 |
293.24 g/mol |
IUPAC 名称 |
acridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H9N.C2HF3O2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;3-2(4,5)1(6)7/h1-9H;(H,6,7) |
InChI 键 |
UNAXOOUFTSUFPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


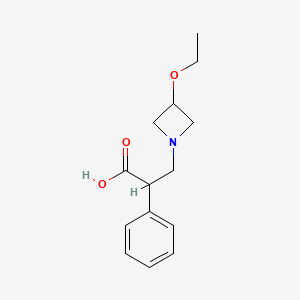
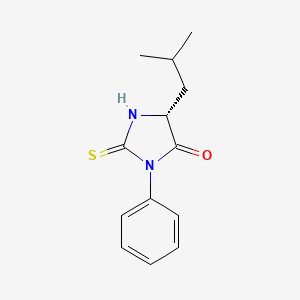
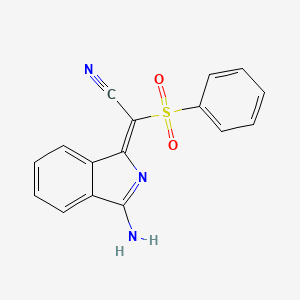
![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)
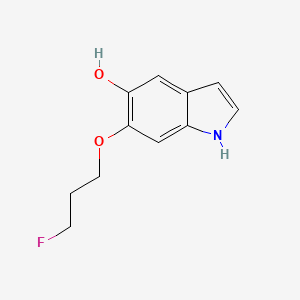

![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
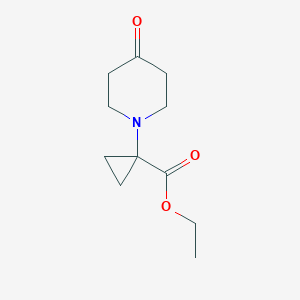
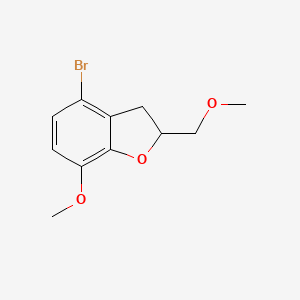
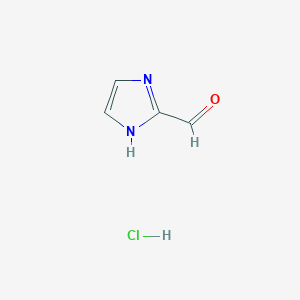
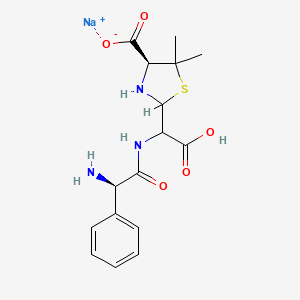
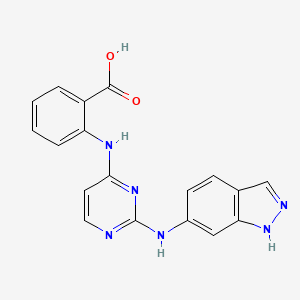
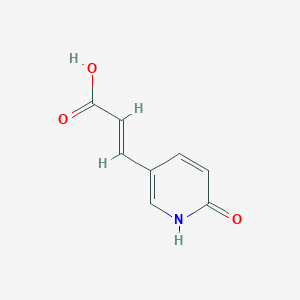
![1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione](/img/structure/B12937018.png)
